Wistin

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O10/c1-29-12-5-3-11(4-6-12)14-10-31-15-8-17(16(30-2)7-13(15)19(14)25)32-23-22(28)21(27)20(26)18(9-24)33-23/h3-8,10,18,20-24,26-28H,9H2,1-2H3/t18-,20-,21+,22-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLYJXNTZVUEFJZ-DODNOZFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801346598 | |

| Record name | Wistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19046-26-5 | |

| Record name | Wistin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19046-26-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wistin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801346598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Wistin: Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wistin, a naturally occurring isoflavonoid glycoside, has garnered significant interest in the scientific community for its potential therapeutic applications. Identified as a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and gamma (PPARγ), this compound demonstrates promising activity in regulating lipid metabolism and adipogenesis. Furthermore, recent studies have elucidated its anti-inflammatory properties, mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This technical guide provides a comprehensive overview of the chemical structure of this compound, a summary of its quantitative biological data, and detailed experimental protocols for its synthesis and biological evaluation.

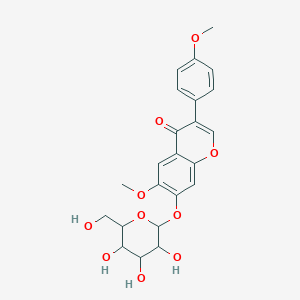

Chemical Structure of this compound

This compound is chemically known as 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. It is classified as an isoflavonoid O-glycoside[1]. The core structure consists of a 3-phenylchromen-4-one (isoflavone) backbone, substituted with methoxy groups at the 6 and 4' positions. A glucose molecule is attached via an O-glycosidic bond at the 7-position of the chromenone ring.

Chemical Identifiers:

-

IUPAC Name: 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

-

Molecular Formula: C₂₃H₂₄O₁₀[1]

-

Molecular Weight: 460.43 g/mol [1]

-

CAS Number: 19046-26-5[1]

Biological Activity and Quantitative Data

This compound exhibits a dual agonistic activity on PPARα and PPARγ, key nuclear receptors involved in the regulation of lipid and glucose metabolism. Additionally, it possesses anti-inflammatory effects. The following table summarizes the key quantitative data from in vitro studies.

| Biological Activity | Assay System | Key Findings | Reference |

| PPARα Agonism | Luciferase reporter assay in monkey COS7 kidney cells | Dose-dependent activation of PPARα (P < 0.01 at 10 μg/mL). | [2] |

| Mouse primary hepatocytes | Upregulation of PPARα target genes: CPT1a (2.5-fold), ACO (7.2-fold), and ACS (14.8-fold) at 10 μg/mL. | [3] | |

| Mouse primary hepatocytes | Dose-dependent inhibition of cellular triglyceride accumulation (P < 0.05 at 10 μg/mL). | [2][3] | |

| PPARγ Agonism | PPARγ luciferase reporter assay | Dose-dependently activates PPARγ. | [1] |

| 3T3-L1 preadipocytes | Enhances triglyceride accumulation, a marker of adipocyte differentiation. | [1] | |

| 3T3-L1 preadipocytes | Upregulates the expression of PPARγ target genes, aP2 and adiponectin. | [1] | |

| Anti-inflammatory Activity | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Significantly reduced the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS). | [4] |

| LPS-stimulated RAW264.7 macrophages | Reduced mRNA levels of pro-inflammatory enzymes (iNOS and COX-2) and cytokines (IL-1β and IL-6). | [4] | |

| LPS-stimulated RAW264.7 macrophages | Reduced the activation of NF-κB and p38 signaling pathways. | [4] |

Experimental Protocols

Synthesis of this compound (Illustrative Protocol)

Step 1: Synthesis of the Isoflavone Aglycone (Afromosin)

A common method for isoflavone synthesis is the Suzuki-Miyaura coupling.

-

Preparation of 3-iodo-7-benzyloxy-6-methoxychromen-4-one: Start with a suitably protected 2,4-dihydroxy-5-methoxyacetophenone. The hydroxyl groups are protected, for instance, with benzyl groups. The protected acetophenone is then subjected to cyclization with a suitable reagent to form the chromenone ring, followed by iodination at the 3-position.

-

Suzuki-Miyaura Coupling: The 3-iodochromenone is then coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water).

-

Deprotection: The protecting groups (e.g., benzyl) are removed, typically by catalytic hydrogenation (H₂/Pd-C), to yield the 7-hydroxyisoflavone aglycone (Afromosin).

Step 2: Glycosylation

-

Preparation of the Glycosyl Donor: Acetobromo-α-D-glucose is a common glycosyl donor. It is prepared by treating D-glucose with acetic anhydride and then with hydrogen bromide.

-

Koenigs-Knorr Glycosylation: The aglycone (Afromosin) is reacted with acetobromo-α-D-glucose in the presence of a promoter, such as silver carbonate or mercury(II) cyanide, in an anhydrous solvent like quinoline or a mixture of acetone and chloroform. This reaction stereoselectively forms the β-glycosidic bond.

-

Deprotection of the Sugar Moiety: The acetyl protecting groups on the glucose moiety are removed by Zemplén deacetylation, using a catalytic amount of sodium methoxide in methanol, to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel.

Biological Assays

This assay is used to determine the ability of this compound to activate PPARα and PPARγ.

-

Cell Culture and Transfection:

-

Culture a suitable cell line, such as COS7 or HEK293T cells, in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Co-transfect the cells with a PPAR expression vector (containing the ligand-binding domain of human or mouse PPARα or PPARγ fused to a GAL4 DNA-binding domain), a luciferase reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of the luciferase gene, and a β-galactosidase expression vector (for normalization of transfection efficiency). Use a suitable transfection reagent like Lipofectamine.

-

-

Treatment:

-

After 24 hours of transfection, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µg/mL) or a known PPAR agonist (e.g., fenofibrate for PPARα, rosiglitazone for PPARγ) as a positive control. A vehicle control (e.g., DMSO) should also be included.

-

-

Luciferase Assay:

-

After 24-48 hours of treatment, lyse the cells using a suitable lysis buffer.

-

Measure the luciferase activity in the cell lysates using a luciferase assay kit and a luminometer.

-

Measure β-galactosidase activity for normalization.

-

-

Data Analysis:

-

Normalize the luciferase activity to the β-galactosidase activity.

-

Express the results as fold activation relative to the vehicle control.

-

This assay assesses the effect of this compound on the differentiation of preadipocytes into mature adipocytes.

-

Cell Culture:

-

Culture 3T3-L1 preadipocytes in DMEM with 10% bovine calf serum until they reach confluence.

-

-

Induction of Differentiation:

-

Two days post-confluence, induce differentiation by switching to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. Treat the cells with different concentrations of this compound during this period.

-

-

Maturation:

-

After 2-3 days, replace the differentiation medium with a maturation medium (DMEM with 10% FBS and 10 µg/mL insulin), containing the respective concentrations of this compound.

-

Maintain the cells in this medium for another 4-6 days, changing the medium every 2 days.

-

-

Oil Red O Staining for Triglyceride Accumulation:

-

Wash the mature adipocytes with phosphate-buffered saline (PBS) and fix them with 10% formalin for 1 hour.

-

Wash with water and then with 60% isopropanol.

-

Stain the lipid droplets by incubating the cells with a filtered Oil Red O solution for at least 1 hour.

-

Wash with water and visualize the stained lipid droplets under a microscope.

-

For quantification, elute the stain with isopropanol and measure the absorbance at 510 nm.

-

This method is used to quantify the expression of PPAR target genes.

-

RNA Extraction and cDNA Synthesis:

-

Treat cells (e.g., primary hepatocytes or differentiated 3T3-L1 cells) with this compound as described in the respective assays.

-

Extract total RNA from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

RT-qPCR:

-

Perform RT-qPCR using a SYBR Green-based master mix and specific primers for the target genes (e.g., CPT1a, ACO, ACS, aP2, adiponectin) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative gene expression using the 2-ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated control group.

-

This technique is used to analyze the phosphorylation status of key proteins in the NF-κB and p38 MAPK signaling pathways.

-

Cell Culture and Treatment:

-

Culture RAW264.7 macrophages in DMEM with 10% FBS.

-

Pre-treat the cells with different concentrations of this compound for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a short period (e.g., 15-60 minutes) to activate the inflammatory pathways.

-

-

Protein Extraction:

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of p65 (a subunit of NF-κB) and p38 MAPK overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Signaling Pathway Visualization

The following diagram illustrates the proposed mechanism of this compound's anti-inflammatory action by inhibiting the NF-κB and p38 MAPK signaling pathways.

Conclusion

This compound is a promising natural compound with well-defined dual PPARα/γ agonistic and anti-inflammatory activities. This guide provides a foundational understanding of its chemical nature and biological functions, along with detailed experimental protocols to facilitate further research and development. The provided methodologies can be adapted to investigate the therapeutic potential of this compound in metabolic disorders and inflammatory diseases. Further studies are warranted to explore its in vivo efficacy, safety profile, and potential for clinical applications.

References

- 1. korambiotech.com [korambiotech.com]

- 2. indigobiosciences.com [indigobiosciences.com]

- 3. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative real-time PCR protocol for analysis of nuclear receptor signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside: Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, an isoflavone glycoside of interest for its potential therapeutic applications. The document details its primary natural sources, methods for its extraction and quantification, and its known biological activities, with a focus on its role as a peroxisome proliferator-activated receptor (PPAR) agonist.

Natural Sources of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside

4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, also known by the trivial name wistin , has been identified and isolated from a limited number of plant species. The primary documented sources belong to the Fabaceae family. While the presence of this specific isoflavone is not widespread, related compounds can be found in a variety of other plants.

Primary Natural Sources

The principal botanical sources of this compound are the seeds of Wisteria floribunda (Japanese wisteria) and the roots of Caragana sinica (Chinese pea shrub). Several studies have confirmed the isolation of this compound from these plant materials.

Other Potential and Related Sources

While direct isolation of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside is primarily reported from Wisteria and Caragana species, the broader class of isoflavone glycosides is prevalent in the plant kingdom. Researchers investigating novel sources of phytoestrogens may find related structures in plants from the Fabaceae, Iridaceae, and Scrophulariaceae families. For instance, similar isoflavonoid glucosides have been isolated from Belamcanda chinensis and Sopubia delphinifolia.

Quantitative Data on Natural Occurrence

A thorough review of the existing scientific literature reveals a notable gap in the quantitative analysis of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside in its primary natural sources. While multiple studies have successfully isolated the compound, specific data on its concentration (e.g., mg/g of dried plant material) or the percentage yield from extraction are not consistently reported. This lack of quantitative data underscores an area for future research, which would be invaluable for assessing the viability of these natural sources for large-scale production.

| Plant Species | Part of Plant | Compound Name | Reported Yield/Concentration |

| Wisteria floribunda | Seeds | 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside (this compound) | Not explicitly quantified in the reviewed literature. |

| Caragana sinica | Roots | 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside (this compound) | Not explicitly quantified in the reviewed literature.[1][2] |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside from plant materials. These protocols are synthesized from established methods for the analysis of isoflavone glycosides.

Extraction and Isolation of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside

This protocol describes a general procedure for the extraction and purification of this compound from its natural sources.

3.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., Wisteria floribunda seeds or Caragana sinica roots)

-

n-Hexane

-

80% Ethanol (EtOH) or 80% Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel for column chromatography (70-230 mesh)

-

Sephadex LH-20

-

Solvents for column chromatography (e.g., chloroform, methanol, ethyl acetate gradients)

-

Rotary evaporator

-

Freeze dryer

3.1.2. Extraction Procedure

-

Defatting: The dried and powdered plant material is first defatted by maceration or Soxhlet extraction with n-hexane to remove lipids and other nonpolar compounds. This step is crucial for improving the efficiency of the subsequent extraction of the more polar isoflavone glycosides.

-

Extraction of Isoflavones: The defatted plant material is then extracted with 80% ethanol or 80% methanol at room temperature with agitation or under reflux. The extraction is typically repeated multiple times to ensure complete recovery of the target compound.

-

Concentration: The resulting alcoholic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate. The isoflavone glycosides are expected to be enriched in the more polar fractions.

3.1.3. Isolation and Purification

-

Silica Gel Column Chromatography: The enriched fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, such as chloroform-methanol or ethyl acetate-methanol, to separate the components based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Fractions containing the target compound are further purified using a Sephadex LH-20 column with methanol as the eluent. This step is effective for separating flavonoids and other polyphenolic compounds.

-

Preparative HPLC (Optional): For final purification to obtain a high-purity compound, preparative high-performance liquid chromatography (HPLC) can be employed.

-

Lyophilization: The purified fractions are lyophilized to yield the pure 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside as a solid.

3.1.4. Structural Elucidation

The structure of the isolated compound is confirmed using spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, COSY, HMQC, HMBC): To elucidate the detailed chemical structure.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a validated method for the quantitative analysis of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside in plant extracts.

3.2.1. Instrumentation and Chromatographic Conditions

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using two solvents:

-

Solvent A: 0.1% Formic acid in water

-

Solvent B: 0.1% Formic acid in methanol or acetonitrile

-

-

Gradient Program: A linear gradient starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B over the course of the run. A typical gradient might be: 0-5 min, 10% B; 5-30 min, 10-80% B; 30-35 min, 80-10% B; 35-40 min, 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitoring at the UV absorbance maximum of the compound, typically around 260 nm.

-

Injection Volume: 10-20 µL.

3.2.2. Standard and Sample Preparation

-

Standard Solution: A stock solution of purified 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside of known concentration is prepared in methanol. A series of working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve.

-

Sample Preparation: A known weight of the dried plant extract is dissolved in a known volume of methanol. The solution is sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

3.2.3. Data Analysis

-

Identification: The target compound in the sample chromatogram is identified by comparing its retention time with that of the pure standard.

-

Quantification: A calibration curve is constructed by plotting the peak area of the standard against its concentration. The concentration of 4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside in the sample is determined by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside (this compound) has been identified as a dual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). These receptors are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.

PPARα Agonist Activity

As a PPARα agonist, this compound has the potential to influence fatty acid metabolism, particularly in the liver. Activation of PPARα is known to upregulate genes involved in fatty acid uptake, β-oxidation, and ketogenesis, leading to a reduction in circulating lipid levels.

PPARγ Agonist Activity

The activity of this compound as a PPARγ agonist suggests its involvement in adipogenesis, insulin sensitization, and anti-inflammatory processes. PPARγ is a key regulator of fat cell differentiation and is the molecular target for the thiazolidinedione class of antidiabetic drugs.

Signaling Pathway

The activation of PPARs by ligands such as this compound initiates a cascade of molecular events that ultimately modulate gene expression.

-

Ligand Binding: this compound enters the cell and binds to the ligand-binding domain of PPARα or PPARγ in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the PPAR, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR).

-

DNA Binding: The PPAR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The binding of the PPAR-RXR-coactivator complex to the PPRE initiates the transcription of target genes involved in lipid metabolism, glucose homeostasis, and inflammation.

Conclusion

4',6-dimethoxyisoflavone-7-O-β-d-glucopyranoside is a promising natural product with well-defined activity as a dual PPARα/γ agonist. While its primary natural sources have been identified, further research is needed to quantify its abundance in these sources to assess their viability for commercial exploitation. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, isolate, and quantify this compound, facilitating further investigation into its therapeutic potential. The elucidation of its role in the PPAR signaling pathway opens avenues for its development as a potential therapeutic agent for metabolic disorders and inflammatory conditions.

References

The Biosynthesis Pathway of Aucuparin (formerly referred to as Wistin) in Plants: An In-depth Technical Guide

Disclaimer: Initial searches for "Wistin" biosynthesis in plants did not yield relevant results. It is highly probable that "this compound" was a typographical error for "Aucuparin," a well-documented biphenyl phytoalexin. This guide will, therefore, focus on the biosynthesis of aucuparin.

Introduction

Aucuparin is a biphenyl phytoalexin, a class of antimicrobial secondary metabolites produced by plants in response to pathogen attack. It is predominantly found in species of the Rosaceae family, such as apple (Malus spp.) and pear (Pyrus spp.), where it plays a crucial role in the plant's defense mechanisms. The biosynthesis of aucuparin is a multi-step enzymatic process that is tightly regulated by various signaling pathways initiated upon perception of elicitors from pathogens. This technical guide provides a comprehensive overview of the aucuparin biosynthesis pathway, including the key enzymes, intermediates, quantitative data, detailed experimental protocols, and the signaling cascades that govern its production.

Aucuparin Biosynthesis Pathway

The biosynthesis of aucuparin starts with the condensation of benzoyl-CoA and three molecules of malonyl-CoA to form the biphenyl scaffold, which then undergoes a series of hydroxylation and methylation reactions to yield aucuparin. The pathway is primarily elucidated from studies on elicitor-treated cell cultures of Sorbus aucuparia (rowan) and Malus domestica (apple).

The key steps in the pathway are:

-

Formation of the Biphenyl Scaffold: Biphenyl Synthase (BIS), a type III polyketide synthase, catalyzes the condensation of one molecule of benzoyl-CoA with three molecules of malonyl-CoA to produce 3,5-dihydroxybiphenyl. This reaction forms the core biphenyl structure of aucuparin.[1][2]

-

First O-Methylation: An O-methyltransferase (OMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the hydroxyl group at the C-3 position of 3,5-dihydroxybiphenyl, yielding 3-hydroxy-5-methoxybiphenyl.

-

Hydroxylation: Biphenyl 4-hydroxylase (B4H), a cytochrome P450 monooxygenase, introduces a hydroxyl group at the C-4 position of 3-hydroxy-5-methoxybiphenyl to form noraucuparin.[3][4][5]

-

Second O-Methylation: A second, distinct O-methyltransferase catalyzes the final methylation step at the C-5 hydroxyl group of noraucuparin, resulting in the formation of aucuparin.

Quantitative Data on Aucuparin Biosynthesis

The following table summarizes the available quantitative data for the key enzymes involved in the aucuparin biosynthesis pathway.

| Enzyme | Substrate | Km | Vmax | Optimal pH | Optimal Temperature (°C) | Source Organism | Reference |

| Benzoate-CoA ligase | Benzoic acid | 62 ± 4 µM | - | - | - | Pyrus communis (pear) cell cultures | [1] |

| Biphenyl Synthase (BIS) | Benzoyl-CoA | - | - | - | - | Sorbus aucuparia | [6][7] |

| O-Methyltransferase 1 (OMT1) | 3,5-dihydroxybiphenyl | - | - | - | - | Sorbus aucuparia | [8] |

| Biphenyl 4-hydroxylase (SaB4H) | 3-hydroxy-5-methoxybiphenyl | 0.2 - 30 µM | - | 7.5 | 30 | Sorbus aucuparia | [5] |

| O-Methyltransferase 2 (OMT2) | Noraucuparin | - | - | - | - | Sorbus aucuparia | [8] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of aucuparin biosynthesis are provided below.

Biphenyl Synthase (BIS) Enzyme Assay

Objective: To determine the activity of Biphenyl Synthase by measuring the formation of 3,5-dihydroxybiphenyl from benzoyl-CoA and malonyl-CoA.

Materials:

-

Cell-free extracts from elicitor-treated plant cell cultures (e.g., Sorbus aucuparia)

-

Benzoyl-CoA (starter substrate)

-

[2-14C]Malonyl-CoA (extender substrate)

-

Potassium phosphate buffer (pH 7.0)

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), 15 µM benzoyl-CoA, 56 µM [2-14C]malonyl-CoA, and the cell-free extract.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Stop the reaction by adding acetic acid.

-

Extract the product, 3,5-dihydroxybiphenyl, with ethyl acetate.

-

Concentrate the ethyl acetate extract and apply it to a silica gel TLC plate.

-

Develop the TLC plate using an appropriate solvent system (e.g., diethyl ether:petroleum ether, 7:3 v/v).

-

Visualize the radioactive product by autoradiography and quantify the radioactivity using a scintillation counter.

O-Methyltransferase (OMT) Enzyme Assay

Objective: To measure the activity of O-methyltransferases involved in the methylation of biphenyl intermediates.

Materials:

-

Partially purified enzyme preparation from plant cell cultures.

-

Substrate (e.g., 3,5-dihydroxybiphenyl or noraucuparin).

-

S-adenosyl-L-methionine (SAM) as the methyl donor.

-

Tris-HCl buffer (pH 7.5).

-

Ethyl acetate.

-

High-performance liquid chromatography (HPLC) system.

Procedure:

-

Set up a reaction mixture containing Tris-HCl buffer, the biphenyl substrate, SAM, and the enzyme preparation.

-

Incubate the mixture at an optimal temperature (e.g., 30°C) for a specific duration.

-

Terminate the reaction by adding HCl.

-

Extract the methylated product with ethyl acetate.

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the sample by HPLC to separate and quantify the methylated product.

Biphenyl 4-Hydroxylase (B4H) Enzyme Assay

Objective: To determine the activity of Biphenyl 4-hydroxylase by monitoring the conversion of 3-hydroxy-5-methoxybiphenyl to noraucuparin.

Materials:

-

Microsomal fractions isolated from elicitor-treated plant cell cultures.

-

3-hydroxy-5-methoxybiphenyl (substrate).

-

NADPH (cofactor).

-

Potassium phosphate buffer (pH 7.5).

-

Gas chromatography-mass spectrometry (GC-MS) system.

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, microsomal protein, 3-hydroxy-5-methoxybiphenyl, and NADPH.

-

Incubate the reaction at 30°C for 1 hour.

-

Stop the reaction and extract the products with ethyl acetate.

-

Derivatize the product for GC-MS analysis (e.g., silylation).

-

Analyze the sample using a GC-MS system to identify and quantify the noraucuparin formed.[5]

Signaling Pathways Regulating Aucuparin Biosynthesis

The production of aucuparin is a defense response triggered by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell receptors. This recognition initiates a complex signaling cascade that leads to the transcriptional activation of genes encoding the biosynthetic enzymes.

Caption: Elicitor-induced signaling pathway for phytoalexin biosynthesis.

This signaling pathway involves:

-

Elicitor Recognition: PAMPs or DAMPs bind to pattern recognition receptors (PRRs) on the plant cell surface.

-

Early Signaling Events: This binding triggers rapid intracellular responses, including an influx of calcium ions (Ca2+) and the production of reactive oxygen species (ROS).[9]

-

MAP Kinase Cascade: The changes in Ca2+ levels and ROS activate a mitogen-activated protein kinase (MAPK) cascade, a crucial signaling module in plant defense.

-

Hormonal Signaling: The MAPK cascade often cross-talks with phytohormone signaling pathways, particularly those of jasmonic acid (JA), salicylic acid (SA), and ethylene.[10][11]

-

Transcriptional Regulation: These signaling events converge on the activation of specific transcription factors, which then bind to the promoter regions of the aucuparin biosynthesis genes, leading to their coordinated expression.

Experimental Workflow for Identifying Biosynthesis Genes

The following diagram illustrates a typical workflow used by researchers to identify and characterize the genes involved in the aucuparin biosynthesis pathway.

Caption: Experimental workflow for gene discovery in phytoalexin biosynthesis.

Conclusion

The biosynthesis of aucuparin is a well-defined pathway in certain plant species, serving as a model for understanding the production of biphenyl phytoalexins. The pathway involves a series of enzymatic reactions that are induced upon pathogen recognition through a complex signaling network. Further research is needed to fully elucidate the regulatory mechanisms, including the identification of all transcription factors and the precise interplay of hormonal signaling pathways. A deeper understanding of this pathway could pave the way for engineering enhanced disease resistance in economically important crops.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biphenyl 4-Hydroxylases Involved in Aucuparin Biosynthesis in Rowan and Apple Are Cytochrome P450 736A Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. Biphenyl synthase - Wikipedia [en.wikipedia.org]

- 8. Biosynthesis of the biphenyl phytoalexin aucuparin in Sorbus aucuparia cell cultures treated with Venturia inaequalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Early signaling events induced by elicitors of plant defenses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Multilayered synergistic regulation of phytoalexin biosynthesis by ethylene, jasmonate, and MAPK signaling pathways in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Wistin Isoflavonoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Wistin, a naturally occurring isoflavonoid, has garnered attention within the scientific community for its potential therapeutic applications. As a member of the flavonoid family, it shares a common phenylchromen-4-one backbone structure. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, its biological activities with a focus on relevant signaling pathways, and detailed experimental protocols for its study.

This compound's molecular formula is C₂₃H₂₄O₁₀, and it has a molecular weight of 460.4 g/mol [1]. Its IUPAC name is 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[1].

Physical and Chemical Properties

Quantitative data for the physical and chemical properties of this compound are not extensively available in the public domain. However, based on the general characteristics of isoflavones, certain properties can be inferred. The available and inferred data are summarized in Table 1.

| Property | Value | Source/Reference |

| Molecular Formula | C₂₃H₂₄O₁₀ | PubChem CID: 10095770[1] |

| Molecular Weight | 460.4 g/mol | PubChem CID: 10095770[1] |

| Melting Point | Not available. Other isoflavones have melting points ranging from 148°C to over 300°C. | Inferred from related compounds[2] |

| Solubility | - Water: Poorly soluble. - Organic Solvents (DMSO, Ethanol): Expected to be soluble. | Inferred from general isoflavone solubility[3][4][5] |

| Appearance | Crystalline solid (inferred). | General property of isoflavones[6] |

Spectroscopic Analysis

UV-Visible (UV-Vis) Spectroscopy

Isoflavones typically exhibit two major absorption bands in their UV-Vis spectra. Band I, in the range of 300-380 nm, is associated with the B-ring, while Band II, between 240-280 nm, corresponds to the A-ring. For glycosylated isoflavones like this compound, the absorption maxima are expected to be similar to their aglycone counterparts. The UV spectrum of the related isoflavone, Genistin, shows a maximum absorption (λmax) at 262 nm[6].

Infrared (IR) Spectroscopy

The FT-IR spectrum of an isoflavonoid like this compound is expected to show characteristic absorption bands corresponding to its functional groups. These would include:

-

O-H stretching: A broad band around 3200-3600 cm⁻¹ due to the hydroxyl groups on the glycoside moiety and any on the isoflavone core.

-

C-H stretching: Bands in the region of 2850-3000 cm⁻¹ for aliphatic and aromatic C-H bonds.

-

C=O stretching: A strong absorption band around 1620-1660 cm⁻¹ for the conjugated ketone in the C-ring.

-

C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

-

C-O stretching: Bands in the 1000-1300 cm⁻¹ region corresponding to the ether linkages and hydroxyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of the glycoside unit. Protons on the isoflavone core would appear in the aromatic region (typically δ 6.0-8.5 ppm). The methoxy group protons would be a sharp singlet around δ 3.8-4.0 ppm. The anomeric proton of the glucose moiety would likely appear as a doublet around δ 5.0-5.5 ppm.

¹³C NMR: The carbon NMR spectrum would show signals for all 23 carbons. The carbonyl carbon (C-4) would be significantly downfield, around δ 175-180 ppm. Carbons of the aromatic rings would appear in the δ 100-165 ppm region. The carbons of the glucose moiety would resonate in the δ 60-105 ppm range, with the anomeric carbon (C-1") appearing around δ 100 ppm.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Studies have shown that it can reduce the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways, specifically the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to reduce the activation of both of these pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound inhibits this process.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is another critical signaling cascade involved in the inflammatory response. Stress stimuli, including LPS, lead to the phosphorylation and activation of p38 MAPK. Activated p38 then phosphorylates downstream targets, leading to the expression of pro-inflammatory cytokines. This compound has been found to inhibit the phosphorylation of p38 MAPK.

Experimental Protocols

General Protocol for Isolation and Purification of Isoflavones from Plant Material

This protocol provides a general procedure for the extraction and purification of isoflavones, which can be adapted for the isolation of this compound from plant sources like Bowdichia virgilioides or Glycyrrhiza pallidiflora.

References

- 1. researchgate.net [researchgate.net]

- 2. dev.spectrabase.com [dev.spectrabase.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Isoflavonoids – an overview of their biological activities and potential health benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A brief history and spectroscopic analysis of soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Wistin: A Technical Guide for Researchers

An In-depth Examination of the Anti-inflammatory Properties and Molecular Mechanisms of the Isoflavonoid Glycoside Wistin

This technical guide provides a comprehensive overview of the biological activities of this compound, with a primary focus on its well-documented anti-inflammatory effects. This compound, a phytochemical identified as 4′,6-dimethoxyisoflavone-7-O-β-d-glucopyranoside, is an isoflavonoid isolated from plants of the Wisteria genus. While research on crude "this compound extract" is limited, the purified compound has been the subject of detailed mechanistic studies. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in inflammatory diseases.

Core Biological Activity: Anti-Inflammation

The primary biological activity attributed to this compound is its potent anti-inflammatory action. In-vitro studies have demonstrated that this compound can significantly mitigate the inflammatory response in immune cells stimulated with bacterial lipopolysaccharide (LPS). The anti-inflammatory effects of this compound are achieved through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.

Attenuation of Pro-inflammatory Mediators

This compound has been shown to significantly reduce the production of nitric oxide (NO) and intracellular reactive oxygen species (ROS) in LPS-stimulated RAW 264.7 murine macrophage cells. Furthermore, it downregulates the expression of pro-inflammatory enzymes and cytokines at both the mRNA and protein levels.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Mediator | Effect of this compound Treatment |

| Nitric Oxide (NO) | Significant dose-dependent reduction in production. |

| Reactive Oxygen Species (ROS) | Significant dose-dependent decrease in intracellular levels. |

| iNOS (inducible Nitric Oxide Synthase) | Reduction in both mRNA and protein expression. |

| COX-2 (Cyclooxygenase-2) | Reduction in both mRNA and protein expression. |

| IL-1β (Interleukin-1β) | Dose-dependent decrease in mRNA expression. |

| IL-6 (Interleukin-6) | Dose-dependent decrease in mRNA expression. |

Data summarized from An, J., et al. (2022). Molecules, 27(17), 5719.

Mechanism of Action: Modulation of Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting and inhibiting key inflammatory signaling cascades. The two primary pathways identified are the Nuclear Factor-κB (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the transcription of numerous pro-inflammatory genes. This compound has been observed to inhibit the activation of this pathway. Specifically, it reduces the phosphorylation of AKT and the p65 subunit of NF-κB in LPS-stimulated RAW 264.7 cells. This inhibition leads to a decrease in the translocation of the active p65 subunit from the cytosol to the nucleus, thereby preventing the transcription of its target pro-inflammatory genes.

Caption: this compound inhibits the canonical NF-κB signaling pathway.

Inhibition of the p38 MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, are crucial for transducing extracellular signals into cellular responses like inflammation. This compound was found to selectively inhibit the phosphorylation of p38 MAPK, without affecting the other MAPKs, ERK and JNK. By downregulating the activation of p38, this compound further contributes to the suppression of the inflammatory cascade.

Caption: this compound selectively inhibits the p38 MAPK signaling pathway.

Experimental Protocols

The following section details the methodologies used to elucidate the anti-inflammatory activity of this compound.

Cell Culture and Viability Assay

-

Cell Line: RAW 264.7 murine macrophages.

-

Culture Conditions: Cells are cultured in Dulbecco’s Modified Eagle’s Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin. Incubation is performed at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assay (MTT):

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of this compound for a specified period.

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader to determine cell viability.

-

Measurement of Nitric Oxide (NO) Production

-

Seed RAW 264.7 cells (1 × 10^5 cells/well) in a 96-well plate and incubate for 24 hours.

-

Pre-treat cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours.

-

Collect the culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

-

Seed RAW 264.7 cells in a 6-well plate and incubate to ~80% confluency.

-

Pre-treat cells with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the desired time (e.g., 30 minutes for phosphorylated proteins, 24 hours for total protein expression).

-

Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA protein assay kit.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% skim milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-p38, anti-p-p65, anti-β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caption: General experimental workflow for in-vitro anti-inflammatory assays.

Other Potential Biological Activities

While the anti-inflammatory properties of this compound are the most thoroughly investigated, research on extracts from Wisteria species, which contain a variety of flavonoids including this compound, suggests other potential therapeutic applications. Extracts of Wisteria sinensis have demonstrated antioxidant and cytotoxic activities against certain cancer cell lines. However, these activities have not been specifically attributed to this compound itself, and further research is required to isolate and characterize the responsible compounds and their mechanisms of action.

Conclusion and Future Directions

This compound has emerged as a promising natural compound with significant anti-inflammatory properties. Its ability to modulate the NF-κB and p38 MAPK signaling pathways provides a clear mechanistic basis for its observed effects on pro-inflammatory mediator production. For drug development professionals, this compound represents a potential lead compound for the development of novel anti-inflammatory agents.

Future research should focus on:

-

In-vivo studies to confirm the anti-inflammatory efficacy and safety of this compound in animal models of inflammatory diseases.

-

Pharmacokinetic and pharmacodynamic profiling of this compound to understand its absorption, distribution, metabolism, and excretion.

-

Investigation into other potential biological activities of purified this compound, such as its antioxidant and anticancer effects.

-

Quantitative analysis of this compound content in various Wisteria extracts and correlation with their biological activities.

Potential Therapeutic Targets of Wistin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Wistin (4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside) is a naturally occurring isoflavonoid that has demonstrated significant therapeutic potential in preclinical studies. Initially identified for its potent anti-inflammatory properties, recent research has unveiled its role in regulating metabolic pathways. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, focusing on its mechanisms of action in inflammation and metabolic diseases. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting this promising phytochemical.

Introduction to this compound

This compound is a glycosylated isoflavone that has been isolated from plant species such as Wisteria floribunda and Caragana sinica.[1] As a member of the isoflavonoid class of compounds, this compound shares a structural similarity with endogenous estrogens, suggesting a potential for broad biological activity. Its primary known activities revolve around the modulation of key signaling pathways involved in cellular inflammation and metabolism.

Therapeutic Target I: Inflammatory Pathways

This compound has been shown to exert significant anti-inflammatory effects by targeting two central signaling cascades: the Nuclear Factor-kappa B (NF-κB) and the p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of pro-inflammatory genes. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, this compound has been demonstrated to inhibit the NF-κB pathway through the following mechanisms:

-

Reduction of Pro-inflammatory Mediators: this compound significantly reduces the production of nitric oxide (NO) and reactive oxygen species (ROS).

-

Downregulation of Pro-inflammatory Enzymes and Cytokines: It decreases the mRNA and protein expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-6 (IL-6).

-

Inhibition of NF-κB Activation: this compound inhibits the phosphorylation of Akt and the p65 subunit of NF-κB, preventing the translocation of p65 to the nucleus.

Inhibition of the p38 MAPK Signaling Pathway

The p38 MAPK pathway is another key regulator of inflammation. This compound has been shown to suppress this pathway by inhibiting the phosphorylation of p38 in LPS-stimulated macrophages. This action contributes to the overall reduction in the expression of pro-inflammatory mediators.

Therapeutic Target II: Metabolic Regulation via PPARs

Beyond its anti-inflammatory effects, this compound has been identified as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα and PPARγ.[2][3][4] This activity suggests its potential in the treatment of metabolic disorders such as dyslipidemia and type 2 diabetes.

PPARγ Agonism and Adipocyte Differentiation

PPARγ is a master regulator of adipogenesis. This compound activates PPARγ in a dose-dependent manner, leading to:[2]

-

Enhanced Adipocyte Differentiation: Increased triglyceride accumulation in 3T3-L1 preadipocytes.

-

Upregulation of PPARγ Target Genes: Increased mRNA expression of PPARγ2, fatty acid-binding protein 4 (aP2), and adiponectin.

The upregulation of adiponectin is particularly significant, as this hormone enhances insulin sensitivity.

PPARα Agonism and Lipid Metabolism

PPARα is a key regulator of fatty acid metabolism, primarily in the liver. This compound's agonist activity on PPARα results in:[3][4]

-

Upregulation of Genes Involved in Fatty Acid Oxidation: Increased expression of carnitine palmitoyltransferase 1a (CPT1a), acyl-CoA oxidase (ACO), and acyl-CoA synthase (ACS).

-

Inhibition of Triglyceride Accumulation: Reduced cellular triglyceride levels in hepatocytes.

This dual PPARα/γ agonism positions this compound as a potential therapeutic agent for managing metabolic syndrome, which is characterized by both insulin resistance and dyslipidemia.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound from key preclinical studies.

Table 1: Anti-inflammatory Effects of this compound in LPS-stimulated RAW264.7 Cells

| Parameter | Concentration of this compound | Result |

| Cell Viability | Up to 150 µM | No significant cytotoxicity |

| Nitric Oxide (NO) Production | 50, 100, 150 µM | Dose-dependent decrease |

| Reactive Oxygen Species (ROS) | 150 µM | Significant reduction |

| iNOS mRNA expression | 50, 100, 150 µM | Dose-dependent decrease |

| COX-2 mRNA expression | 50, 100, 150 µM | Dose-dependent decrease |

| IL-1β mRNA expression | 50, 100, 150 µM | Dose-dependent decrease |

| IL-6 mRNA expression | 50, 100, 150 µM | Dose-dependent decrease |

| iNOS protein expression | 150 µM | Significant reduction |

| COX-2 protein expression | 150 µM | Significant reduction |

| p-Akt protein expression | 150 µM | Significant reduction |

| p-p65 protein expression | 150 µM | Significant reduction |

| p-p38 protein expression | 150 µM | Significant reduction |

Table 2: Effects of this compound on PPAR Activation and Target Gene Expression

| Parameter | Cell Type | Concentration of this compound | Result |

| PPARγ Luciferase Activity | COS-7 | 1, 10 µg/mL | Dose-dependent increase |

| Triglyceride Accumulation | 3T3-L1 | 1, 10 µg/mL | Dose-dependent increase |

| PPARγ2 mRNA expression | 3T3-L1 | 1, 10 µg/mL | Dose-dependent increase |

| aP2 mRNA expression | 3T3-L1 | 1, 10 µg/mL | Dose-dependent increase |

| Adiponectin mRNA expression | 3T3-L1 | 1, 10 µg/mL | Dose-dependent increase |

| PPARα Luciferase Activity | COS-7 | 1, 10 µg/mL | Dose-dependent increase (P < 0.01 at 10 µg/mL)[3] |

| PPARα mRNA expression | Mouse Primary Hepatocytes | 1, 10 µg/mL | Dose-dependent increase (P < 0.01 at 10 µg/mL)[3] |

| CPT1a mRNA expression | Mouse Primary Hepatocytes | 1, 10 µg/mL | Dose-dependent increase (P < 0.05 at 10 µg/mL)[3] |

| ACO mRNA expression | Mouse Primary Hepatocytes | 1, 10 µg/mL | Dose-dependent increase (P < 0.01 at 10 µg/mL)[3] |

| ACS mRNA expression | Mouse Primary Hepatocytes | 1, 10 µg/mL | Dose-dependent increase (P < 0.05 at 10 µg/mL)[3] |

| Cellular Triglyceride Accumulation | Mouse Primary Hepatocytes | 1, 10 µg/mL | Dose-dependent decrease (P < 0.05 at 10 µg/mL)[3] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Anti-inflammatory Activity Assays

-

Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Viability Assay: Cells are seeded in 96-well plates, treated with various concentrations of this compound for 24 hours. MTT solution is added, and after incubation, the formazan crystals are dissolved in DMSO. Absorbance is measured at 570 nm.

-

Nitric Oxide (NO) Assay: Cells are pretreated with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours. The cell culture supernatant is mixed with Griess reagent, and the absorbance is measured at 540 nm.

-

Reactive Oxygen Species (ROS) Assay: Cells are treated with this compound and LPS, then incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA). Fluorescence is measured using a fluorescence microplate reader.

-

Quantitative Real-Time PCR (RT-qPCR): Total RNA is extracted from cells, and cDNA is synthesized. RT-qPCR is performed using specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) for normalization.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is incubated with primary antibodies against iNOS, COX-2, p-Akt, Akt, p-p65, p65, p-p38, p38, and β-actin, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

PPAR Agonist Activity Assays

-

Luciferase Reporter Assay: COS-7 cells are co-transfected with a PPARα or PPARγ expression vector and a peroxisome proliferator response element (PPRE)-luciferase reporter vector. Transfected cells are treated with this compound for 24 hours, and luciferase activity is measured using a luminometer.

-

Adipocyte Differentiation and Oil Red O Staining: 3T3-L1 preadipocytes are cultured to confluence and then induced to differentiate using a standard differentiation cocktail (containing insulin, dexamethasone, and IBMX) in the presence or absence of this compound. After several days, the cells are fixed and stained with Oil Red O to visualize intracellular lipid droplets.

-

Triglyceride Quantification: Differentiated 3T3-L1 cells or treated primary hepatocytes are lysed, and the triglyceride content is measured using a commercial triglyceride quantification kit.

-

Gene Expression Analysis in Adipocytes and Hepatocytes: 3T3-L1 cells or primary hepatocytes are treated with this compound, and total RNA is extracted. The mRNA expression of PPAR target genes is quantified by RT-qPCR as described previously.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent. Its ability to concurrently inhibit key inflammatory pathways and activate metabolic regulators suggests its potential utility in complex diseases where both inflammation and metabolic dysregulation are contributing factors, such as in metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.

Future research should focus on:

-

In vivo efficacy studies: To validate the anti-inflammatory and metabolic regulatory effects of this compound in relevant animal models of disease.

-

Pharmacokinetic and safety profiling: To determine the bioavailability, distribution, metabolism, and toxicity of this compound.

-

Structure-activity relationship (SAR) studies: To identify the key structural features of this compound responsible for its dual activity and to potentially design more potent and selective analogs.

-

Exploration of other potential targets: Given the broad activities of isoflavonoids, further investigation into other potential cellular targets of this compound is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4',6-dimethoxyisoflavone-7-O-β-D-glucopyranoside (this compound) is a peroxisome proliferator-activated receptor γ (PPARγ) agonist that stimulates adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4',6-Dimethoxyisoflavone-7-O-β-D-glucopyranoside (this compound) is a peroxisome proliferator-activated receptor α (PPARα) agonist in mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.hiroshima-u.ac.jp [home.hiroshima-u.ac.jp]

Wistin: An Isoflavonoid in the Context of Plant Secondary Metabolism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Wistin is a naturally occurring isoflavonoid compound that has been identified in a select number of plant species. While its role within the plant's own metabolic and signaling networks is not extensively documented in current scientific literature, its chemical structure places it within a class of secondary metabolites known for their diverse biological activities and importance in plant defense and interaction with the environment. This technical guide provides a comprehensive overview of the known information about this compound, including its chemical properties and biological activities observed in non-plant systems. The guide also situates this compound within the broader context of isoflavonoid biosynthesis and function in plant secondary metabolism, offering insights into its potential roles and outlining methodologies that could be adapted for its further study.

Introduction to this compound

This compound is an isoflavonoid, a class of phenolic compounds widely distributed in the plant kingdom, particularly in the legume family (Fabaceae)[1][2]. Plant secondary metabolites, such as isoflavonoids, are not directly involved in the primary processes of growth and development but are crucial for the plant's survival, adaptation to environmental stress, and defense against pathogens and herbivores[1][3][4].

This compound has been isolated from the roots of Caragana sinica and has also been reported in Bowdichia virgilioides and Glycyrrhiza pallidiflora[5][6]. While its specific functions within these plants are not yet elucidated, the known roles of other isoflavonoids suggest potential involvement in plant defense and signaling.

Chemical Properties of this compound

A clear understanding of the chemical identity of this compound is fundamental for its study. The key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C23H24O10 | [6] |

| Molecular Weight | 460.43 g/mol | [5][6] |

| CAS Number | 19046-26-5 | [5] |

| IUPAC Name | 6-methoxy-3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | [6] |

| Synonyms | This compound | [6] |

| Chemical Class | Isoflavonoid | [6] |

Known Biological Activity (Non-Plant Systems)

To date, the biological activity of this compound has been primarily investigated in the context of human and animal pharmacology. It has been identified as a Peroxisome Proliferator-Activated Receptor (PPAR) alpha and gamma agonist[5]. PPARs are transcription factors involved in the regulation of lipid and glucose metabolism, making this compound a molecule of interest for drug development research. There is currently a lack of studies on its biological activity within plant systems.

Potential Role in Plant Secondary Metabolism

Although direct evidence for the role of this compound in plants is scarce, we can infer potential functions based on the well-established roles of other isoflavonoids.

-

Plant Defense: Isoflavonoids are known to function as phytoalexins, antimicrobial compounds that are synthesized by plants in response to pathogen attack[7]. They can also act as deterrents to insect herbivores[8]. It is plausible that this compound contributes to the defense mechanisms of the plants in which it is found.

-

Signaling: Some flavonoids play roles in plant signaling pathways, including the regulation of auxin transport[9][10]. Auxin is a critical plant hormone that governs numerous aspects of plant growth and development, and its interaction with secondary metabolic pathways is an area of active research[11][12][13][14].

-

Stress Response: The production of flavonoids is often upregulated in response to abiotic stresses such as UV radiation, drought, and nutrient deficiency[3][9][10]. This compound may play a role in protecting plant cells from oxidative damage under such conditions.

Putative Biosynthesis of this compound

The specific biosynthetic pathway of this compound has not been elucidated. However, as an isoflavonoid, its biosynthesis is expected to follow the general phenylpropanoid pathway, which is well-characterized for other flavonoids[7][15].

The core pathway involves the following key steps:

-

Phenylalanine is converted to p-Coumaroyl-CoA .

-

Chalcone synthase (CHS) catalyzes the condensation of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold.

-

Chalcone isomerase (CHI) converts the chalcone to a flavanone (e.g., naringenin).

-

Isoflavone synthase (IFS) , a key enzyme in isoflavonoid biosynthesis, catalyzes a rearrangement and oxidation of the flavanone to form an isoflavone backbone[7].

-

Subsequent modifications such as hydroxylation, methylation, and glycosylation by various enzymes lead to the final structure of this compound.

A diagram illustrating the general isoflavonoid biosynthetic pathway is provided below.

References

- 1. Plant secondary metabolism - Wikipedia [en.wikipedia.org]

- 2. A century of studying plant secondary metabolism—From “what?” to “where, how, and why?” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound|CAS 19046-26-5|DC Chemicals [dcchemicals.com]

- 6. This compound | C23H24O10 | CID 10095770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Flavonols modulate plant development, signaling, and stress responses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. austinpublishinggroup.com [austinpublishinggroup.com]

- 12. Auxin Plays Multiple Roles during Plant–Pathogen Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Flavonoids: biosynthesis, biological functions, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

Isoflavonoids as Potent Modulators of Inflammatory Pathways: A Technical Guide for Drug Discovery

Abstract: Inflammation is a critical biological response that, when dysregulated, contributes to the pathogenesis of numerous chronic diseases, including arthritis, cardiovascular disease, and cancer.[1][2] The limitations and side effects of current anti-inflammatory drugs necessitate the exploration of novel therapeutic agents.[1] Isoflavonoids, a class of polyphenolic compounds abundant in legumes, have emerged as promising candidates due to their significant anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth analysis of the core mechanisms through which isoflavonoids exert their anti-inflammatory effects, focusing on their interactions with key signaling pathways such as NF-κB, MAPK, and JAK-STAT. We present a compilation of quantitative data on the efficacy of major isoflavonoids—including genistein, daidzein, biochanin A, and formononetin—and provide detailed experimental protocols for their evaluation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery of novel anti-inflammatory therapeutics.

Introduction to Isoflavonoids and Inflammation

Inflammation is a protective response to harmful stimuli, such as pathogens or damaged cells, aimed at resolving infection and initiating tissue repair.[1] However, uncontrolled or chronic inflammation is a key driver in the development of various diseases.[1][4] Isoflavonoids are phytoestrogens with a characteristic 3-phenylchromen-4-one backbone, structurally similar to mammalian estrogens.[3] Prominent dietary isoflavones include genistein, daidzein, glycitein, biochanin A, and formononetin, primarily found in soybeans and red clover.[3][5] Extensive research has demonstrated that these compounds possess potent antioxidant, antimicrobial, and anti-inflammatory activities, making them a focal point of interest for therapeutic development.[4][6] Their ability to modulate multiple signaling cascades involved in the inflammatory response underscores their potential as lead compounds for novel anti-inflammatory drugs.

Core Mechanisms of Anti-Inflammatory Action

Isoflavonoids exert their anti-inflammatory effects by targeting multiple, interconnected signaling pathways that regulate the expression of pro-inflammatory genes. The primary mechanisms involve the inhibition of the NF-κB, MAPK, and JAK-STAT pathways.

Inhibition of the Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[7][8] In an inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins.[9] Inflammatory stimuli trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[7][8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes, including those for pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2).[1][8][9]

Isoflavonoids, such as genistein, daidzein, and biochanin A, effectively suppress this pathway.[10][11][12] They have been shown to inhibit IKK activity, thereby preventing the phosphorylation and degradation of IκBα.[10][12] This action blocks the nuclear translocation of the p65 subunit of NF-κB, ultimately downregulating the expression of inflammatory mediators.[10][12]

Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways

MAPK signaling cascades are crucial for transducing extracellular signals to intracellular responses, including inflammation.[13] The three major MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these pathways, often by inflammatory stimuli, leads to the phosphorylation of transcription factors like activator protein-1 (AP-1), which collaborates with NF-κB to regulate the expression of inflammatory genes.

Several isoflavonoids have been shown to modulate MAPK signaling.[14] For instance, irisolidone, a metabolite of kakkalide, represses LPS-induced ERK phosphorylation.[15] Daidzin and daidzein partially suppress the phosphorylation of p38 and ERK.[12] Biochanin A has been found to block the LPS-induced phosphorylation of p38 MAPK.[10] By inhibiting these kinases, isoflavonoids can effectively reduce the downstream inflammatory response.

Attenuation of the JAK-STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary route for cytokine signaling.[16][17] Upon cytokine binding to its receptor, associated JAKs become activated and phosphorylate each other and the receptor.[16][18] This creates docking sites for STAT proteins, which are then phosphorylated by JAKs.[17] Phosphorylated STATs dimerize, translocate to the nucleus, and bind to DNA to regulate gene expression, including many genes involved in inflammation and immunity.[16][18]

Certain isoflavonoids can interfere with this pathway. Studies have shown that genistein, kaempferol, quercetin, and daidzein inhibit the activation of STAT-1, which is a critical transcription factor for iNOS expression.[11] Formononetin has also been shown to interact with the JAK-STAT pathway as part of its anti-inflammatory mechanism.[19][20]

Quantitative Efficacy of Major Isoflavonoids

The anti-inflammatory potential of isoflavonoids has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings, providing a comparative overview of their efficacy.

Table 1: Summary of In Vitro Anti-Inflammatory Activity of Isoflavonoids

| Isoflavonoid | Model System | Inflammatory Stimulus | Measured Parameter | Concentration / Dose | Result (% Inhibition / Change) | Reference |

| Genistein | Human chondrocytes | LPS (1 µg/mL) | NO Production | 50 µM | Significant reduction | [1] |

| Genistein | RAW 264.7 macrophages | LPS | iNOS Expression | 10, 20, 40 µM | Dose-dependent inhibition | [21] |

| Genistein | RAW 264.7 macrophages | LPS | NF-κB Activation | - | Inhibition | [11] |

| Daidzein | RAW 264.7 macrophages | LPS (1 µg/mL) | NO Production | 10, 25, 50 µM | Significant dose-dependent reduction | [12] |

| Daidzein | RAW 264.7 macrophages | LPS (1 µg/mL) | IL-6 Production | 50 µM | ~50% reduction | [12] |

| Daidzein | RAW 264.7 macrophages | LPS (1 µg/mL) | TNF-α Production | 50 µM | ~40% reduction | [12] |

| Daidzin | RAW 264.7 macrophages | LPS (1 µg/mL) | NO Production | 10, 25, 50 µM | Significant dose-dependent reduction | [12] |

| Daidzin | RAW 264.7 macrophages | LPS | IL-6 and TNF-α | - | Decreased secretion | [22] |

| Biochanin A | RAW 264.7 macrophages | LPS (1 µg/mL) | NO Production | 10, 25, 50 µM | Dose-dependent inhibition | [10] |

| Biochanin A | RAW 264.7 macrophages | LPS (1 µg/mL) | iNOS Expression | 50 µM | Significant inhibition | [10] |

| Biochanin A | RAW 264.7 macrophages | LPS (1 µg/mL) | IL-6, IL-1β, TNF-α | - | Inhibition of production | [10] |

| Formononetin | RAW 264.7 macrophages | LPS | IL-6 and IL-1β | 20, 40 µM | Significant reduction | [23][24] |

| Formononetin | Primary rat chondrocytes | IL-1β (10 ng/mL) | PGE2 Production | 25, 50 µM | 77% and 98% inhibition, respectively | [25] |

| 8-Hydroxy-daidzein | RAW 264.7 cells | LPS | NO Production | - | Suppression | [26] |

Table 2: Summary of In Vivo Anti-Inflammatory Activity of Isoflavonoids

| Isoflavonoid | Animal Model | Inflammation Model | Dose | Measured Parameter | Result | Reference |

| Genistein | Male Wistar rats | D-galactosamine-induced inflammation | Pre-treatment | TNF-α and IL-1β | Suppressed production | [1][27] |

| Genistein | Mice | Collagen-Induced Arthritis (CIA) | 30 mg/kg (s.c.) | Joint inflammation & destruction | Reduced inflammation | [6][28] |

| Genistein | C57BL/6J female mice | TPA-induced ear edema | - | Ear thickness | Decreased values | [29] |

| Formononetin | Transgenic zebrafish | LPS-induced inflammation | - | Macrophage number | Significant reduction | [23] |

| Biochanin A | Male BALB/c mice | Antigen-Induced Arthritis | Treatment at 12h peak | Neutrophil accumulation | Decreased accumulation | [30][31] |

| Soy Isoflavone Powder | Mice | LPS-induced systemic inflammation | Daily tube feeding | Leukocyte number, IL-1β, IL-6, NO, PGE₂ | Lowered levels | [32] |

Key Experimental Protocols

Evaluating the anti-inflammatory properties of isoflavonoids requires a series of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.

In Vitro Model: LPS-Stimulated Macrophages

The murine macrophage cell line RAW 264.7 is widely used to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is used to induce a potent inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite (a stable product of NO) in the cell culture supernatant.

-